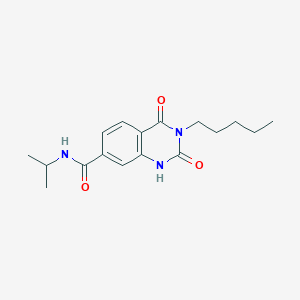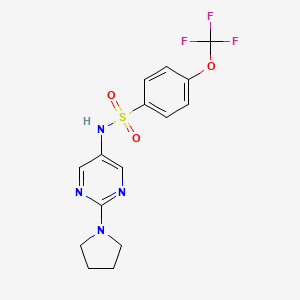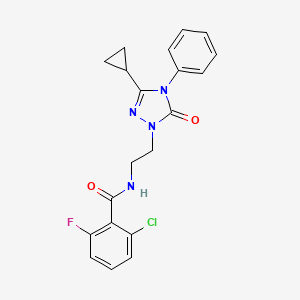
N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound that can be categorized within the broader class of tetrahydroquinazoline derivatives. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on tetrahydroquinazoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. One such method is the conversion of carboxylic acids to the corresponding carboxamides, which can be mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Although the specific synthesis of this compound is not detailed, the general approach to synthesizing similar structures provides a foundation for understanding potential synthetic routes.
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused ring system. The substitution patterns on this core, such as the N-isopropyl and carboxamide groups, can significantly influence the compound's biological activity and binding affinity to various receptors or enzymes . Docking studies, as mentioned in the context of 4-oxoquinazoline-based N-hydroxypropenamides, can reveal important features contributing to the inhibitory activity of synthesized compounds .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinazoline derivatives can be influenced by the functional groups attached to the core structure. For instance, the presence of a carboxamide group can facilitate interactions with biological targets such as histone deacetylase (HDAC) enzymes, as seen in the case of 4-oxoquinazoline-based N-hydroxypropenamides . The reactivity of these compounds can also be tailored for specific applications, such as the development of radioligands for imaging techniques like positron emission tomography (PET) .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. For example, the introduction of fluorine atoms or fluorine-containing groups can enhance the lipophilicity and metabolic stability of the compounds, making them suitable for in vivo imaging studies . The binding affinities of these compounds to specific receptors, such as the peripheral benzodiazepine receptor (PBR), are also key physical properties that determine their potential as diagnostic or therapeutic agents .
科学的研究の応用
Synthesis and Anticonvulsant Activity
A series of N‐(substituted)‐1‐methyl‐2,4‐dioxo‐1,2‐dihydroquinazoline‐3(4H)‐carboxamides were designed and synthesized, demonstrating potent anticonvulsant activities in maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The compounds showed encouraging anticonvulsant activity and lower neurotoxicity compared to standard drugs, highlighting their potential in anticonvulsant drug development (Deepakumari et al., 2016).
Catalytic Hydrogenation and Chemical Reactions
Heterocyclic nitrogen compounds like isoquinoline, quinoxaline, and quinazoline react with Mo(PMe3)6, leading to various chemical transformations. These reactions involve cleavage of the C−H bond adjacent to the nitrogen atom and can result in the hydrogenation of N-heteroaromatic ligands. Such processes are crucial for developing new synthetic methods and materials in chemistry (Zhu et al., 2008).
Reversal of Multidrug Resistance
GF120918, an acridonecarboxamide derivative, has been identified as a potent inhibitor of multidrug resistance (MDR), enhancing the cytotoxicity of drugs like doxorubicin and vincristine. This compound competes with [3H]azidopine for binding P-glycoprotein, suggesting a mechanism of action targeting this transport membrane protein, which is significant for cancer research and treatment strategies (Hyafil et al., 1993).
Dynamic Quinazolinone Synthesis
The synthesis of quinazolinones via reactions of benzoxazinone derivatives with nitrogen nucleophiles has been explored. These compounds are anticipated to possess significant biological activity, contributing to the development of new pharmaceuticals and understanding of chemical reactivity in heterocyclic chemistry (El-Hashash et al., 2016).
Regioselectivity and Antimicrobial Activity
The study of regioselectivity in the reactions of benzoxazinone and isopropylquinazolinone derivatives with nitrogen nucleophiles has led to the synthesis of novel 6-iodoquinazolin-4(3H)-one derivatives. Some of these compounds have shown promising antimicrobial activities, offering new insights into the design of antimicrobial agents (El-Hashash et al., 2016).
特性
IUPAC Name |
2,4-dioxo-3-pentyl-N-propan-2-yl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-6-9-20-16(22)13-8-7-12(15(21)18-11(2)3)10-14(13)19-17(20)23/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGUACOEGPVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)
![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)